molecular formula C14H14N2O4 B13693670 Methyl 5-(benzyloxy)-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylate

Methyl 5-(benzyloxy)-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylate

Cat. No.: B13693670
M. Wt: 274.27 g/mol
InChI Key: CCLRGVRYFZJITJ-UHFFFAOYSA-N
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Description

Methyl 5-(benzyloxy)-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylate is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes a benzyloxy group, a methyl group, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(benzyloxy)-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction may involve the use of benzyl alcohol, methyl acetoacetate, and urea in the presence of a catalyst to form the desired pyrimidine derivative. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve optimal yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Industrial production methods often employ advanced techniques such as high-pressure reactors, automated synthesis systems, and rigorous quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(benzyloxy)-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the pyrimidine ring can be reduced to form alcohols.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures, specific solvents, and appropriate catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group may yield benzaldehyde or benzoic acid, while reduction of the carbonyl group may produce the corresponding alcohol.

Scientific Research Applications

Methyl 5-(benzyloxy)-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 5-(benzyloxy)-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Methyl 5-(benzyloxy)-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylate include other pyrimidine derivatives such as:

  • Methyl 5-(methoxy)-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylate
  • Methyl 5-(ethoxy)-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylate
  • Methyl 5-(phenoxy)-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylate

Uniqueness

What sets this compound apart from similar compounds is its specific benzyloxy group, which imparts unique chemical and biological properties. This structural feature may enhance its reactivity, stability, and potential biological activities compared to other pyrimidine derivatives.

Biological Activity

Methyl 5-(benzyloxy)-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylate (CAS No. 845723-50-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.

The molecular formula of this compound is C13H12N2O4, with a molecular weight of 260.25 g/mol. The compound features a pyrimidine ring structure, which is known to be significant in various biological activities.

PropertyValue
Molecular FormulaC13H12N2O4
Molecular Weight260.25 g/mol
CAS Number845723-50-4

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives of pyrimidine have been shown to possess significant antibacterial and antifungal activities against various pathogens. Studies have demonstrated that modifications in the benzyloxy group can enhance the antimicrobial efficacy of these compounds .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Pyrimidine derivatives have been reported to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. This inhibition can lead to reduced production of pro-inflammatory mediators, making these compounds potential candidates for treating inflammatory diseases .

Anticancer Potential

Recent studies have highlighted the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cells through the activation of specific signaling pathways. In vitro studies suggest that this compound can inhibit cell proliferation and induce cell cycle arrest in various cancer cell lines .

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory and metabolic pathways.
  • Signal Transduction Modulation : It can modulate signaling pathways that are crucial for cell survival and proliferation.
  • Interaction with Nucleic Acids : Similar compounds have shown the ability to intercalate with DNA, affecting replication and transcription processes.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various pyrimidine derivatives, including this compound. The results indicated significant inhibitory effects against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL depending on the strain tested .

Case Study 2: Anti-inflammatory Effects

In a preclinical model of inflammation, this compound was administered to mice subjected to carrageenan-induced paw edema. The compound significantly reduced edema compared to control groups, suggesting its potential as an anti-inflammatory agent .

Properties

IUPAC Name

methyl 1-methyl-6-oxo-5-phenylmethoxypyrimidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4/c1-16-9-15-11(14(18)19-2)12(13(16)17)20-8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCLRGVRYFZJITJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=C(C1=O)OCC2=CC=CC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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